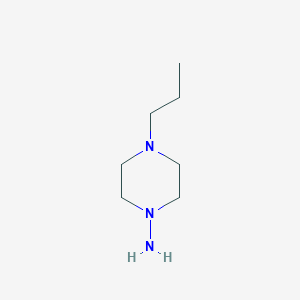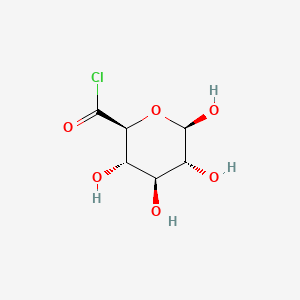![molecular formula C18H26O4 B13832157 methyl 3-[(6aR,7S,8R,10aS)-7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl]propanoate](/img/structure/B13832157.png)
methyl 3-[(6aR,7S,8R,10aS)-7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DodovislactoneA is a naturally occurring compound found in certain plant species. It belongs to the class of lactones, which are cyclic esters known for their diverse biological activities. DodovislactoneA has garnered significant interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DodovislactoneA typically involves several steps, starting from readily available precursors. One common synthetic route includes the cyclization of a hydroxy acid under acidic conditions to form the lactone ring. The reaction conditions often involve the use of strong acids like sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of DodovislactoneA may involve biotechnological approaches, such as the extraction from plant sources or microbial fermentation. These methods are preferred for large-scale production due to their cost-effectiveness and sustainability. The extraction process involves the use of solvents like ethanol or methanol to isolate the compound from plant material, followed by purification steps such as chromatography.
Chemical Reactions Analysis
Types of Reactions
DodovislactoneA undergoes various chemical reactions, including:
Oxidation: DodovislactoneA can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of DodovislactoneA can yield alcohols or alkanes.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of DodovislactoneA can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
DodovislactoneA has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: DodovislactoneA is studied for its role in plant metabolism and its potential as a natural pesticide.
Medicine: Research has shown that DodovislactoneA exhibits anti-inflammatory, anticancer, and antimicrobial properties, making it a promising candidate for drug development.
Industry: It is used in the formulation of cosmetics and personal care products due to its antioxidant properties.
Mechanism of Action
The mechanism of action of DodovislactoneA involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation. Additionally, DodovislactoneA can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Lactone B: Another naturally occurring lactone with similar biological activities.
Lactone C: Known for its antimicrobial properties and structural similarity to DodovislactoneA.
Uniqueness
DodovislactoneA stands out due to its unique combination of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its diverse range of applications in various fields makes it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C18H26O4 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
methyl 3-[(6aR,7S,8R,10aS)-7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl]propanoate |
InChI |
InChI=1S/C18H26O4/c1-12-7-10-18-11-22-16(20)13(18)5-4-6-14(18)17(12,2)9-8-15(19)21-3/h5,12,14H,4,6-11H2,1-3H3/t12-,14-,17+,18-/m1/s1 |
InChI Key |
MFJPXUVIKWWZNS-AQNCSGRASA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]23COC(=O)C2=CCC[C@@H]3[C@@]1(C)CCC(=O)OC |
Canonical SMILES |
CC1CCC23COC(=O)C2=CCCC3C1(C)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[4-[2-[[6-amino-9-[(2R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B13832126.png)

![2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)isobut-1-enyl]-3-(4-sulphonatobutyl)benzothiazolium](/img/structure/B13832133.png)


